molecular formula C7H6ClF2NO B13617664 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol

2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol

Cat. No.: B13617664
M. Wt: 193.58 g/mol
InChI Key: OQQOZZSGUMKRFA-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a difluoroethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 6-chloropyridine-3-carbaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the difluoroethanol group to a difluoromethyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(6-chloropyridin-3-yl)-2,2-difluoroacetaldehyde or 2-(6-chloropyridin-3-yl)-2,2-difluoroacetone.

    Reduction: Formation of 2-(6-chloropyridin-3-yl)-2,2-difluoromethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of difluoroethanol groups.

    Biology: Investigated for its potential as a bioactive compound. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of the difluoroethanol group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-2,2-difluoroethanol

InChI

InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)7(9,10)4-12/h1-3,12H,4H2

InChI Key

OQQOZZSGUMKRFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CO)(F)F)Cl

Origin of Product

United States

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